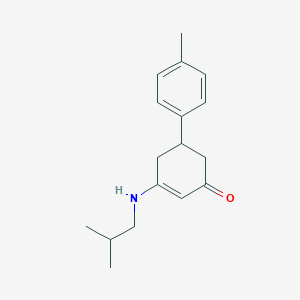
3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one is an organic compound with a complex structure that includes an isobutylamino group, a methylphenyl group, and a cyclohexenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the cyclohexenone core: This can be achieved through the aldol condensation of cyclohexanone with an appropriate aldehyde.
Introduction of the methylphenyl group: This step often involves a Friedel-Crafts alkylation reaction, where the cyclohexenone is reacted with a methylphenyl halide in the presence of a Lewis acid catalyst.
Addition of the isobutylamino group: This can be accomplished through a nucleophilic substitution reaction, where the intermediate product is reacted with isobutylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone core to a cyclohexanol derivative.
Substitution: The isobutylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include cyclohexanol derivatives.
Substitution: Products vary depending on the nucleophile used, resulting in a wide range of substituted derivatives.
Aplicaciones Científicas De Investigación
3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(isopropylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one
- 3-(tert-butylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one
- 3-(ethylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one
Uniqueness
3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isobutylamino group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
5-(4-methylphenyl)-3-(2-methylpropylamino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-12(2)11-18-16-8-15(9-17(19)10-16)14-6-4-13(3)5-7-14/h4-7,10,12,15,18H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVNJNOQQGJPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=CC(=O)C2)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
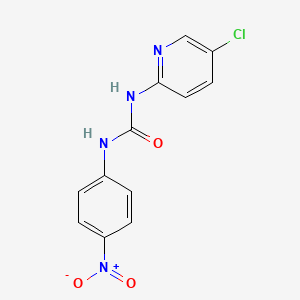
![2,2,2-Trichloro-1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B5182555.png)
![N-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B5182558.png)
![10-ethyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-5-ium-3-ol;iodide](/img/structure/B5182560.png)
![ETHYL 3-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5182567.png)
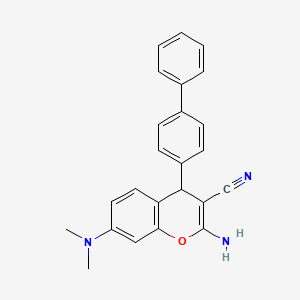
![10-[3-[4-(1-Adamantyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine](/img/structure/B5182579.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5182583.png)
![4-(benzyloxy)-1,7,8,9,10,10-hexachloro-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5182609.png)
![N-(5-chloro-2-methoxyphenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B5182612.png)
![1-cyclopentyl-4-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B5182616.png)
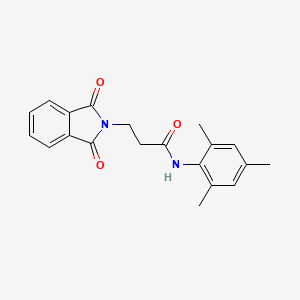
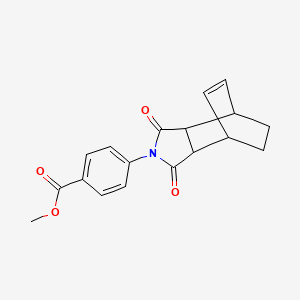
![4-[1-cyano-2-(1-naphthyl)vinyl]benzonitrile](/img/structure/B5182636.png)
